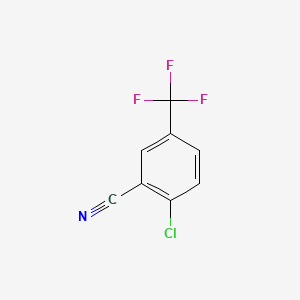

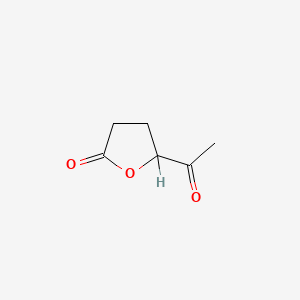

1-甲基-6-氧代-1,6-二氢吡啶-3-碳腈

描述

The compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a derivative of the dihydropyridine class, which is known for its diverse biological activities and applications in various chemical syntheses. The dihydropyridine nucleus is a common motif in several pharmacologically active compounds and is also a key intermediate in organic synthesis .

Synthesis Analysis

The synthesis of dihydropyridine derivatives often involves multicomponent reactions, which are convenient and efficient for constructing complex molecules. For instance, a simple and convenient synthesis using microwave-assisted chemistry has been reported for tautomeric dihydropyridine-3-carbonitriles, which demonstrates the versatility of methods available for synthesizing such compounds . Another study describes the synthesis of pyridine derivatives through a novel protocol, highlighting the ongoing development of new synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction analysis. Quantum chemical calculations, such as those performed using density functional theory (DFT), provide insights into the geometric parameters, vibrational wavenumbers, and NMR chemical shifts, which are often in good agreement with experimental data . X-ray diffraction analysis has confirmed the structure of intermediates and final products in the synthesis of dihydropyridine derivatives .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and multicomponent condensation reactions. These reactions are crucial for the functionalization of the dihydropyridine core and the introduction of various substituents that can alter the compound's physical, chemical, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their structural features, such as the presence of electron-donor and -acceptor groups, lone pair electrons, and multiple bonds. These features affect the compound's electronic properties, as well as its optical and fluorescence characteristics. Studies have shown that substituents on the dihydropyridine ring can significantly impact the emission spectra, and solvent effects can also play a role in the absorption spectra . Additionally, the presence of tautomeric forms can influence the state of equilibrium in solution, as observed in NMR spectroscopic studies .

科学研究应用

光谱分析和光学性质

1-甲基-6-氧代-1,6-二氢吡啶-3-碳腈及其衍生物已被广泛研究其结构和光学性质。研究表明,这些化合物在紫外光照射下表现出显著的荧光,使它们成为荧光光谱学和光电子学应用的潜在候选物。已研究了各种取代基对它们的发射光谱的影响,为设计基于荧光的传感器或设备提供了见解(Cetina et al., 2010)。

光电子器件中的应用

多项研究探讨了1-甲基-6-氧代-1,6-二氢吡啶-3-碳腈衍生物在光电子器件制备中的应用。发现这些化合物可以增强某些异质结的光敏感性和光电流,表明它们有潜在用途于光敏感器件和传感器的开发。这些化合物的合成和表征以及它们的电特性对于理解它们在光电子应用中的作用至关重要(Roushdy et al., 2019)。

结构和分子表征

已研究了1-甲基-6-氧代-1,6-二氢吡啶-3-碳腈的各种衍生物的分子和晶体结构,为它们在材料科学和化学中的潜在应用提供了宝贵的见解。采用X射线衍射和光谱技术分析它们的结构,揭示了有关它们在分子水平上的稳定性、构象和相互作用的信息。这些见解对于它们在材料合成和设计中的应用至关重要(Ajaj et al., 2013)。

在药物研究中的潜力

在排除与药物使用和副作用相关的信息的情况下,值得注意的是,已合成和表征了一些1-甲基-6-氧代-1,6-二氢吡啶-3-碳腈的衍生物,用于潜在的药理学应用的研究。这些研究侧重于合成和结构表征,这是理解它们在药物化学中的作用的基础步骤(Ravi et al., 2020)。

安全和危害

属性

IUPAC Name |

1-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICDFLICODYZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227611 | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

CAS RN |

768-45-6 | |

| Record name | 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-1-methyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the synthesis of Nudiflorine using liquid ammonia-potassium permanganate?

A1: The synthesis of Nudiflorine using liquid ammonia-potassium permanganate offers a novel approach to introducing an imino group to specific positions on substituted pyridinium salts. This method showcases regioselectivity, influenced by the substituent present on the pyridinium ring. [, ] For instance, when the substituent is a hydrogen, CONH2, or C6H5 at the C-6 position, imination occurs at that specific carbon. Conversely, a methyl group at the C-2 position directs imination to that site. [] This approach highlights the potential of this reagent combination in selectively modifying pyridinium compounds, leading to the synthesis of compounds like Nudiflorine.

Q2: How does the structure of Nudiflorine relate to its identification in Mallotus milliettii?

A2: The identification of Nudiflorine within the cane of Mallotus milliettii was achieved through a combination of isolation techniques and spectral analysis. [] The researchers employed various chromatographic methods like silica gel, RP-18, and Sephadex LH-20 to isolate the compound. Subsequently, spectroscopic techniques were used to elucidate its structure and confirm its identity as Nudiflorine, highlighting the power of these analytical tools in natural product chemistry.

Q3: Has Nudiflorine been investigated as a potential intermediate in biosynthetic pathways?

A3: Yes, research has explored the possibility of Nudiflorine acting as an intermediate in the biosynthesis of ricinine. [] A study investigated whether 1,4-dihydro-1-methyl-4-oxonicotinonitrile (another name for Nudiflorine) could be involved in the pathway leading from nicotinic or quinolinic acid to ricinine in Ricinus communis L. [] This exploration stemmed from the observation that both Nudiflorine and the related 6-oxonicotinonitrile are produced during the enzymatic oxidation of nicotinonitrile methiodide by enzymes extracted from castor seedlings. []

Q4: Beyond Mallotus milliettii, is Nudiflorine found in other plant sources?

A4: Yes, Nudiflorine has been isolated from Trewia nudiflora, a plant known for its medicinal properties. [, ] In fact, the alkaloid's name, "Nudiflorine," originates from this plant species. [] The presence of Nudiflorine in Trewia nudiflora, alongside other bioactive compounds, contributes to the plant's potential use in traditional medicine. [] This finding further underscores the importance of exploring natural sources for novel chemical entities with potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)